{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
Description
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Properties
IUPAC Name |
[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5.ClH/c1-6-2-3-7(4-8(6)10)15-9(5-11)12-13-14-15;/h2-4H,5,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDZOEXYZHSRJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This tetrazole derivative has been explored for various applications, including its role as a biochemical probe and its therapeutic potential.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its stability and versatility. The presence of the 3-chloro-4-methylphenyl group contributes to its biological activity, making it a candidate for further investigation in medicinal chemistry.
| Property | Value |
|---|---|
| IUPAC Name | [1-(3-chloro-4-methylphenyl)tetrazol-5-yl]methanamine;hydrochloride |
| Molecular Formula | C8H10ClN5.HCl |
| Molecular Weight | 219.65 g/mol |
| CAS Number | 1426291-30-6 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing tetrazole moieties can modulate enzyme activities and interact with receptors, influencing cellular signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Receptor Modulation : It has been suggested that tetrazole derivatives can act as allosteric modulators for certain receptors, enhancing or inhibiting their activity.
Biological Activity Studies
Numerous studies have investigated the biological activities of similar tetrazole compounds, providing insights into the potential effects of this compound.
Antimicrobial Activity
Research has shown that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have reported that certain tetrazole compounds demonstrate effectiveness against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents.
Anticancer Potential
Tetrazole-containing compounds have also been evaluated for their anticancer properties. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines, highlighting their potential as therapeutic agents in oncology.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored a series of tetrazole derivatives, including those structurally similar to this compound. Results showed promising antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Another investigation focused on the cytotoxic effects of tetrazole derivatives on human cancer cell lines. The study demonstrated that these compounds could significantly inhibit cell proliferation and induce cell death through apoptosis mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
